![molecular formula C8H6Br2N2 B1420480 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine CAS No. 1072944-58-1](/img/structure/B1420480.png)
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine
Overview
Description
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine (3,8-DBMIP) is an organobromine compound and a member of the imidazo[1,2-a]pyridine family. It is a colorless solid that is widely used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules. 3,8-DBMIP is also used in scientific research applications, such as the study of enzyme-catalyzed reactions and the study of biochemical and physiological effects.
Scientific Research Applications
Synthesis Processes
- The synthesis of new 3-nitroimidazo[1,2-a]pyridine derivatives, including 6,8-dibromo variants, has been achieved through SRN1 reactions. This study is notable for describing an S RN 1 reaction on the pyridine part of the imidazo[1,2-a]pyridine for the first time (Vanelle, Szabo, & Crozet, 2008).
- Research on aqueous syntheses of methylimidazo[1,2-a]pyridines, including imidazo[1,2-a]pyrazine and imidazo[2,1-a]isoquinoline, offers insights into catalyst-free methods. Using acetonitrile as a solvent, Ag-catalyzed intramolecular aminooxygenation yielded imidazo[1,2-a]pyridine-3-carbaldehydes (Mohan, Rao, & Adimurthy, 2013).
Applications in Organic Chemistry
- The ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br has been used to synthesize 3-aminoimidazo[1,2-a]pyridines with a simple reaction workup and reusability of the ionic liquid (Shaabani, Soleimani, & Maleki, 2006).
- Novel 6-aminoimidazo[1,2-a]pyridine derivatives were prepared using palladium- or copper-catalyzed methodology, demonstrating an efficient approach for creating these derivatives (Enguehard, Allouchi, Gueiffier, & Buchwald, 2003).
Chemical Structure and Conformation Studies
- The conformational characteristics of a series of substituted imidazo[1,2-a]pyridines were investigated, linking their structural properties to antiulcer activity. This research identified two minimum-energy conformations, “folded” and “extended,” with the “extended” conformation being biologically relevant (Kaminski, Puchalski, Solomon, Rizvi, Conn, Elliott, Lovey, Guzik, Chiu, & Long, 1989).
Antibacterial Properties
- A series of new 6,8-dichloro-imidazo[1,2-a]pyridine derivatives incorporating various ring systems were synthesized, showing remarkable antibacterial activities (Althagafi & Abdel‐Latif, 2021).
Novel Synthesis Techniques
- A new and selective route towards hydroxy-functionalized bicyclic imidazoles via tandem reactions was developed, using a novel one-pot catalytic synthesis approach (Bäuerlein, Gonzalez, Weemers, Lutz, Spek, Vogt, & Müller, 2009).
- The synthesis of 3-substituted imidazo[1,2-a]pyridines as potential antisecretory and cytoprotective antiulcer agents employed cyclization of aminopyridines and chloro ketones (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
properties
IUPAC Name |
3,8-dibromo-6-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-3-7(10)12(8)4-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOBYRIEVQZDGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CN=C2C(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674754 | |
Record name | 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dibromo-6-methylimidazo[1,2-a]pyridine | |
CAS RN |
1072944-58-1 | |
Record name | 3,8-Dibromo-6-methylimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90674754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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